2-Tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol
Overview
Description
2-Tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of transition metal catalysts can enhance the selectivity and yield of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of 2-Tert-butyl-4-(carboxymethyl)-6-methylpyridin-3-ol.
Reduction: Formation of 2-Tert-butyl-4-(hydroxymethyl)-6-methylpiperidine.
Substitution: Formation of various alkyl or aryl-substituted pyridine derivatives.
Scientific Research Applications
2-Tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as an intermediate in the production of antioxidants and UV stabilizers for plastics and rubbers.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its antioxidant properties are attributed to the presence of the hydroxymethyl group, which can readily participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,6-Di-tert-butyl-4-methoxyphenol: Used in cosmetics and pharmaceuticals for its stabilizing properties.
2,6-Di-tert-butylphenol: Utilized as a UV stabilizer and antioxidant in various industrial applications.
Uniqueness
2-Tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol is unique due to the presence of both a hydroxymethyl group and a tert-butyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-4-(hydroxymethyl)-6-methylpyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-5-8(6-13)9(14)10(12-7)11(2,3)4/h5,13-14H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYIFTINWWOSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(C)(C)C)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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